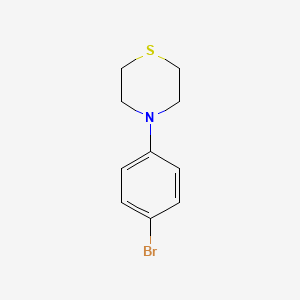

4-(4-Bromophenyl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSIAAFKDDBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80848240 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-20-9 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-(4-Bromophenyl)thiomorpholine?

The following is an in-depth technical guide on the properties, synthesis, and applications of 4-(4-Bromophenyl)thiomorpholine.

A Versatile Scaffold for Medicinal Chemistry & Materials Science[1]

Executive Summary

This compound (CAS: 90254-20-9) is a sulfur-containing heterocyclic building block widely utilized in drug discovery. It serves as a lipophilic bioisostere of the morpholine ring, a common pharmacophore. The presence of the para-bromine atom renders it a "bifunctional" scaffold: the bromine handle allows for further carbon-carbon bond formation (e.g., via Suzuki coupling), while the thiomorpholine ring modulates physicochemical properties such as lipophilicity (logP) and metabolic stability.

This guide details its physicochemical profile, synthetic pathways, and downstream applications, with a specific focus on its role as a precursor to This compound 1,1-dioxide , a critical intermediate in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core molecule is a thiomorpholine ring N-linked to a 4-bromophenyl group.[1][2][3] Unlike its oxygen counterpart (morpholine), the sulfur atom introduces unique electronic and steric characteristics, including the potential for oxidation to sulfoxides and sulfones.

Table 1: Key Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 90254-20-9 |

| Molecular Formula | C₁₀H₁₂BrNS |

| Molecular Weight | 258.18 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |

| LogP (Predicted) | ~3.5 (Higher lipophilicity than morpholine analog) |

| Key Functional Groups | Aryl Bromide (Electrophile), Thioether (Nucleophile/Oxidizable) |

| Major Derivative | This compound 1,1-dioxide (CAS: 1093878-42-2) |

Note on Identification: Researchers must distinguish between the sulfide form (CAS 90254-20-9) and the oxidized 1,1-dioxide form (CAS 1093878-42-2). The dioxide is frequently encountered in commercial catalogs due to its enhanced stability and crystallinity (MP: 190–194 °C).

Synthesis & Manufacturing Protocols

The synthesis of this compound requires overcoming the poor nucleophilicity of the aryl halide. While Nucleophilic Aromatic Substitution (SNAr) is possible with activated substrates (e.g., 4-fluoronitrobenzene), the direct formation of the C–N bond on the unactivated 4-bromo ring is best achieved via Buchwald-Hartwig Amination .

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This route is preferred for its high selectivity and yield, avoiding the harsh conditions of traditional copper-mediated Ullmann coupling.

-

Reagents: 1-Bromo-4-iodobenzene (or 1,4-Dibromobenzene), Thiomorpholine, Pd(OAc)₂, BINAP (ligand), NaOtBu (base).

-

Solvent: Toluene or 1,4-Dioxane.

-

Conditions: 80–100 °C, Inert Atmosphere (N₂/Ar).

Mechanism: The reaction exploits the reactivity difference between aryl iodide and aryl bromide (if using 1-bromo-4-iodobenzene) or statistical coupling (if using 1,4-dibromobenzene). The Pd(0) catalyst undergoes oxidative addition preferentially at the C–I bond, followed by amine coordination and reductive elimination.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and the subsequent oxidation pathway.

Figure 1: Synthesis of this compound via Pd-catalysis and subsequent oxidation to the sulfone derivative.

Chemical Reactivity & Functionalization[1][9][10][11]

The utility of this compound lies in its dual reactivity. It acts as a pivot point for divergent synthesis.

Oxidation (Metabolic & Synthetic)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation.

-

Reagent: m-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂).

-

Transformation: Sulfide (–S–) → Sulfoxide (–SO–) → Sulfone (–SO₂–).

-

Significance: The 1,1-dioxide derivative is highly polar and metabolically stable, often used to reduce the lipophilicity of a drug candidate while maintaining steric bulk.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety remains intact during the thiomorpholine ring formation (if selective conditions are used) and serves as an electrophile for C–C bond formation.

-

Protocol: React with Aryl Boronic Acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

-

Application: Attaching the thiomorpholine scaffold to complex heteroaromatic cores in late-stage functionalization.

Applications in Drug Discovery[1]

Bioisosterism

Thiomorpholine is a classical bioisostere of morpholine and piperazine .

-

Lipophilicity Modulation: Replacing oxygen (morpholine) with sulfur (thiomorpholine) increases logP, facilitating Blood-Brain Barrier (BBB) penetration in CNS drugs.

-

Metabolic Liability: The sulfur atom is a "soft spot" for metabolic oxidation by cytochrome P450 enzymes. This can be a design feature (prodrug activation) or a liability (rapid clearance), which is often mitigated by oxidizing the sulfur to the sulfone pre-administration.

Therapeutic Areas[1]

-

Neurology: Used in the synthesis of antipsychotics and antidepressants where lipophilic amine side chains are required for receptor binding (e.g., GPCRs).

-

Infectious Disease: The 1,1-dioxide derivative has been identified in patents for antimycobacterial and antifungal agents.

-

Material Science: The bromine handle allows polymerization or coupling to create hole-transport materials in organic electronics.

Safety & Handling (SDS Summary)

While specific toxicological data for the sulfide is limited, it should be handled with the same precautions as its morpholine analogs and aryl bromides.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow atmospheric oxidation of the sulfur atom.

References

-

Buchwald-Hartwig Amination Scope: Journal of Organic Chemistry. "Palladium-Catalyzed Amination of Aryl Halides."

-

Thiomorpholine Dioxide Applications: Chem-Impex International. "this compound 1,1-dioxide Product Data."

-

CAS Registry Data: Sigma-Aldrich.[4][5] "Thiomorpholine Building Blocks and Derivatives."

-

Medicinal Chemistry of Thiomorpholines: MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry."

-

Synthesis of Aryl Thiomorpholines: ResearchGate. "Optimization of the Buchwald-Hartwig reaction of morpholine and aryl halides."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 848678-60-4,Methyl 3-Amino-6-fluoro-2-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. scribd.com [scribd.com]

- 4. Melting Point Standard 69-71°C analytical standard 57-11-4 [sigmaaldrich.com]

- 5. aldlab-chemicals_product [aldlab.com]

4-(4-Bromophenyl)thiomorpholine structure and characterization

Structure, Synthesis, and Strategic Utility in Medicinal Chemistry

Part 1: Executive Summary

4-(4-Bromophenyl)thiomorpholine (CAS: 90254-20-9) represents a high-value heterocyclic building block. Its structural significance lies in its dual functionality: the thiomorpholine ring acts as a lipophilic bioisostere of morpholine, often improving metabolic stability and membrane permeability, while the para-bromophenyl moiety serves as a versatile electrophilic handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond basic catalog data to provide a precision synthesis protocol designed for chemoselectivity, ensuring the retention of the bromine "handle" for future functionalization.

Part 2: Chemical Identity & Physiochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 90254-20-9 | Distinct from the dioxide (1093878-42-2) |

| Molecular Formula | C₁₀H₁₂BrNS | |

| Molecular Weight | 258.18 g/mol | |

| SMILES | BrC1=CC=C(N2CCSCC2)C=C1 | |

| LogP (Predicted) | ~3.2 - 3.5 | More lipophilic than morpholine analog (~2.3) |

| Melting Point | Est. 60–80 °C | Morpholine analog mp: 114-118 °C [1]; Dioxide mp: 190-194 °C [2] |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (sulfide to sulfoxide) |

Part 3: Strategic Synthesis

The Challenge: Chemoselectivity

The primary synthetic challenge is introducing the thiomorpholine ring without consuming the bromine atom required for subsequent medicinal chemistry steps.

-

Route A (Statistical): Reaction of thiomorpholine with 1,4-dibromobenzene. Risk:[1][2] Formation of bis-thiomorpholine byproduct; difficult separation.

-

Route B (Precision): Reaction of thiomorpholine with 1-bromo-4-iodobenzene . Advantage:[2] Exploits the bond dissociation energy difference (C-I < C-Br), allowing Pd-catalyzed coupling exclusively at the iodine site.

Recommended Workflow: Chemoselective Buchwald-Hartwig Amination

We utilize a Pd(0)/Xantphos catalytic system.[2] Xantphos is chosen for its wide bite angle, which promotes reductive elimination and stability, crucial for coupling secondary amines like thiomorpholine.

Visualizing the Reaction Pathway

Caption: Figure 1. Chemoselective synthesis targeting the C-I bond to preserve the C-Br handle.

Detailed Protocol (Self-Validating)

Scale: 10 mmol Reagents:

-

1-Bromo-4-iodobenzene (1.0 equiv, 2.83 g)

-

Thiomorpholine (1.1 equiv, 1.13 g) [Ensure fresh; oxidize-prone]

-

Pd₂(dba)₃ (1 mol%, 92 mg)

-

Xantphos (2 mol%, 116 mg)

-

NaOᵗBu (1.5 equiv, 1.44 g)

-

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in 5 mL toluene. Stir for 10 min until the solution turns orange/red (active L₂Pd⁰ species). Validation: Color change confirms active catalyst formation.

-

Reaction Assembly: Add 1-bromo-4-iodobenzene, thiomorpholine, and NaOᵗBu to a reaction vial. Add the catalyst solution. Rinse with remaining toluene to reach 50 mL total volume.

-

Execution: Seal and heat to 100°C for 12-16 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). Look for disappearance of the iodide (Rf ~0.8) and appearance of a fluorescent spot (Rf ~0.4). Note: If 1,4-dibromobenzene byproduct appears (from halogen exchange), the temperature was likely too high or reaction time too long.

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts. Concentrate in vacuo.

-

Purification: Flash chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes. The product is less polar than the amine but more polar than the aryl halide.

Part 4: Characterization Standards

To validate the structure, compare experimental data against these reference values. The presence of the AA'BB' splitting pattern in the aromatic region is diagnostic of para-substitution.

NMR & MS Data Profile

| Technique | Signal | Assignment/Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 9.0 Hz, 2H) | Aryl protons ortho to Br (Deshielded) |

| δ 6.75 (d, J = 9.0 Hz, 2H) | Aryl protons ortho to N (Shielded by resonance) | |

| δ 3.55 – 3.65 (m, 4H) | N-CH₂ (Thiomorpholine ring) | |

| δ 2.70 – 2.80 (m, 4H) | S-CH₂ (Thiomorpholine ring) | |

| ¹³C NMR (100 MHz, CDCl₃) | ~149.0 (C-N), ~132.0 (C-Br), ~116.0 (C-H), ~110.0 (C-Br) | Characteristic ipso/ortho/meta carbons |

| ~51.5 (N-C), ~27.0 (S-C) | Thiomorpholine carbons | |

| MS (ESI/GC) | m/z 257.0 / 259.0 [M+] | 1:1 Isotope pattern confirms presence of one Bromine atom. |

Note: Data extrapolated from morpholine [1] and nitro-thiomorpholine [3] analogs.

Part 5: Functionalization & Applications[3][4]

The utility of this compound lies in its ability to undergo further transformation.[3] The bromine handle allows for the rapid generation of libraries.

Downstream Logic

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

-

Buchwald-Hartwig (2nd): Coupling with a second amine to create unsymmetrical diamines.

-

Oxidation: Controlled oxidation with mCPBA yields the sulfoxide or sulfone (CAS 1093878-42-2), increasing polarity and altering metabolic clearance [2].

Caption: Figure 2. Divergent functionalization pathways for library generation.

Part 6: References

-

Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine Product Sheet. Retrieved from

-

TCI Chemicals. (n.d.). This compound 1,1-Dioxide Product Specifications. Retrieved from

-

Palme, P. R., & Goddard, R. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. Retrieved from

-

BenchChem. (2025). Application Notes: Synthesis of N-Aryl Morpholines. Retrieved from

-

CATO Research Chemicals. (n.d.). This compound Properties. Retrieved from

Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)thiomorpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)thiomorpholine is a heterocyclic compound featuring a bromophenyl group attached to a thiomorpholine ring. This molecule holds significant interest in medicinal and materials chemistry due to its structural motifs, which are prevalent in various bioactive compounds and functional materials. The presence of a bromine atom on the phenyl ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis. The thiomorpholine moiety, a sulfur-containing analog of morpholine, can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide also draws upon information from its closely related and more extensively studied derivative, this compound 1,1-dioxide, to provide a broader context and predictive insights.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 90254-20-9 | [1] |

| Molecular Formula | C₁₀H₁₂BrNS | [1] |

| Molecular Weight | 258.18 g/mol | [1] |

| Canonical SMILES | C1CSCCN1C2=CC=C(C=C2)Br | - |

It is crucial to distinguish this compound from its oxidized form, this compound 1,1-dioxide. The latter contains a sulfone group (SO₂) in the thiomorpholine ring, which significantly alters its polarity, solubility, and electronic properties.

Key Physicochemical Properties of the Analog this compound 1,1-dioxide:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [2] |

| Molecular Weight | 290.17 g/mol | |

| Melting Point | 190-194 °C | [3] |

| Appearance | White to almost white crystalline powder | [3] |

Synthesis of this compound

Proposed Synthesis via Nucleophilic Aromatic Substitution (SNA_r)

This method involves the reaction of an activated aryl halide with thiomorpholine. For an efficient SNA_r reaction, the aryl halide typically needs to be activated by electron-withdrawing groups. However, the synthesis of the analogous 4-(4-nitrophenyl)thiomorpholine has been successfully achieved via this route, suggesting its potential applicability here, possibly under more forcing conditions.[4]

Reaction Scheme:

Proposed SNA_r Synthesis Workflow.

Experimental Protocol (Proposed):

-

To a solution of 4-fluorobromobenzene (1 equivalent) in a high-boiling polar aprotic solvent such as DMSO or DMF, add thiomorpholine (1.2 equivalents) and a suitable base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNA_r mechanism.

-

Base: An inorganic base like potassium carbonate is used to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.

-

Excess Thiomorpholine: A slight excess of thiomorpholine is used to ensure the complete consumption of the limiting reagent, 4-fluorobromobenzene.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a highly effective method for the N-arylation of amines.[5] This method is generally more versatile than SNA_r and is expected to be a high-yielding route to this compound.

Reaction Scheme:

Proposed Buchwald-Hartwig Amination Workflow.

Experimental Protocol (Proposed):

-

In an oven-dried Schlenk tube, combine 1,4-dibromobenzene (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), and a suitable phosphine ligand like XPhos (e.g., 4 mol%).

-

Add a strong base, for instance, sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by thiomorpholine (1.2 equivalents) via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

Purification by column chromatography will yield the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction is carried out under an inert atmosphere to prevent catalyst degradation.

-

Ligand: Bulky electron-rich phosphine ligands like XPhos are crucial for facilitating the reductive elimination step in the catalytic cycle, which is often the rate-limiting step.

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the thiomorpholine, making it a more potent nucleophile for the coupling reaction.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, likely in the range of δ 6.8-7.5 ppm. The protons on the thiomorpholine ring will appear as two multiplets in the upfield region, typically around δ 2.5-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the six unique carbons of the bromophenyl ring and the four carbons of the thiomorpholine ring. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 257 and 259.

Applications in Research and Development

While specific applications for this compound are not well-documented, its structure suggests several potential uses, primarily as a chemical intermediate. The applications of its 1,1-dioxide derivative provide a strong indication of its potential utility.

Intermediate in Pharmaceutical Synthesis

This compound 1,1-dioxide is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] The thiomorpholine moiety is a bioisostere of the morpholine ring, which is present in many approved drugs. The sulfur atom can increase lipophilicity and may serve as a "soft spot" for metabolism. The unoxidized this compound can serve as a precursor to the 1,1-dioxide or be used directly in the synthesis of other derivatives. The bromine atom allows for further elaboration of the molecule through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the introduction of diverse functional groups to explore structure-activity relationships.

Building Block in Materials Science

The bromophenyl group also makes this compound a candidate for applications in materials science. Similar to its 1,1-dioxide analog, it could be explored for creating advanced materials, including polymers and coatings.[6] The ability to functionalize the bromine position allows for the tuning of electronic and optical properties, which is of interest in the development of organic electronics and functional polymers.

Agrochemical Research

The 1,1-dioxide derivative is also used in the formulation of agrochemicals for pest control and crop protection.[6] This suggests that derivatives of this compound could be investigated for potential herbicidal, fungicidal, or insecticidal activities.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, though currently under-documented, chemical entity with significant potential as a building block in drug discovery, agrochemical research, and materials science. Its synthesis can be reliably approached through established methodologies like the Buchwald-Hartwig amination. The presence of a reactive bromine handle and a thiomorpholine scaffold makes it an attractive starting point for the generation of diverse chemical libraries. While more extensive experimental characterization is needed, the data from its 1,1-dioxide analog provides a strong foundation for predicting its properties and exploring its applications. Researchers and scientists are encouraged to investigate this compound further to unlock its full potential in various fields of chemical science.

References

-

PureSynth. (n.d.). This compound 11-Dioxide 98.0%(GC). Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

- Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833.

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. This compound 1,1-Dioxide | 1093878-42-2 | TCI Deutschland GmbH [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure-synth.com [pure-synth.com]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Thiomorpholine Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiomorpholine Ring

Thiomorpholine, a saturated six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, make it an attractive moiety for the design of novel therapeutic agents.[2][3] The substitution of the oxygen atom in the morpholine ring with sulfur imparts distinct electronic and lipophilic characteristics, influencing the biological activity and pharmacokinetic profile of the resulting derivatives.[2] This guide provides a comprehensive technical review of the diverse biological activities of thiomorpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, targeting various pathways involved in tumor growth, proliferation, and survival.[2][4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A critical mechanism underlying the anticancer effects of some thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][5] This pathway is frequently dysregulated in many human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[5] Certain thiazolo[3,2-a]pyrimidin-5-ones containing a thiomorpholine moiety have been identified as potential PI3Kα inhibitors.[4]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Thiomorpholine derivatives can inhibit the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Another key anticancer mechanism of thiomorpholine derivatives is the induction of apoptosis, or programmed cell death.[6][7] Some thiophene-carboxylate compounds featuring a thiomorpholine moiety have been shown to induce apoptosis in cancer cell lines through the intrinsic pathway.[7] This is characterized by the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of executioner caspases.[7]

Inhibition of Tubulin Polymerization

Derivatives combining thiomorpholine with other heterocyclic rings, such as thiazole, have been investigated as inhibitors of tubulin polymerization.[8] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 120 - 151 | [4] |

| 2-Amino-4-phenylthiazole | HT29 (Colon) | 2.01 | [4] |

| Morpholine-substituted Tetrahydroquinoline | A549 (Lung) | 0.033 - 0.062 | [9] |

| Morpholine-substituted Tetrahydroquinoline | MCF-7 (Breast) | 0.087 - 0.58 | [9] |

| Thiazolyl-thiomorpholine | A549 (Lung) | 3.72 - 10.32 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiomorpholine derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

-

Plate cancer cells (e.g., A549, MCF-7, HT29) in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the thiomorpholine derivatives in complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

3. MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2-4 hours, with gentle shaking.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: A Broad Spectrum of Action

Thiomorpholine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and mycobacteria.[2][11]

Antibacterial Activity

Substituted thiomorpholine derivatives have been synthesized and evaluated for their antibacterial properties.[11] The mechanism of action for some of these compounds involves the inhibition of essential bacterial processes, such as cell division. For instance, certain derivatives have been shown to target FtsZ, a key protein in bacterial cytokinesis.[12]

Antimycobacterial Activity

The thiomorpholine scaffold has also been incorporated into molecules with antimycobacterial activity, showing potential for the development of new treatments for tuberculosis.[2]

Quantitative Data: Antimicrobial Activity of Thiomorpholine Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-thiadiazole | E. coli | 3.125 | [13] |

| Quinoline-thiadiazole | S. aureus | 3.125 | [13] |

| Thiophene | Colistin-Resistant A. baumannii | 16 - 32 | [14] |

| Thiophene | Colistin-Resistant E. coli | 8 - 32 | [14] |

| Indolizinoquinoline-5,12-dione | MRSA | 2 | [15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of thiomorpholine derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a two-fold serial dilution of the thiomorpholine derivative in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Thiomorpholine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][11]

COX-2 Inhibition

The anti-inflammatory effects of some thiomorpholine derivatives are attributed to their selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[2][16] The selective inhibition of COX-2 over COX-1 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Diagram: Arachidonic Acid Cascade and COX Inhibition

Caption: Thiomorpholine derivatives can selectively inhibit COX-2.

Antioxidant and Hypolipidemic Activities

Several studies have highlighted the antioxidant and hypolipidemic properties of thiomorpholine derivatives, suggesting their potential in managing conditions like atherosclerosis.[4][17][18]

Antioxidant Activity

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[17][18] Derivatives incorporating an antioxidant moiety as the N-substituent on the thiomorpholine ring have shown potent inhibition of ferrous/ascorbate-induced lipid peroxidation, with IC₅₀ values as low as 7.5 µM.[18]

Hypolipidemic Activity

The hypolipidemic effect of certain thiomorpholine derivatives is thought to be mediated through the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][18] In animal models of hyperlipidemia, these compounds have demonstrated a significant reduction in plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels.[4][17][18]

Neuroprotective Effects

Emerging research suggests that thiomorpholine derivatives may possess neuroprotective properties.[2] While the exact mechanisms are still under investigation, some derivatives have been shown to possess neuroprotective effects resembling those of tacrine derivatives, potentially through the modulation of potassium channels.[2] Further research is needed to fully elucidate the signaling pathways involved in the neuroprotective actions of these compounds.

Conclusion and Future Perspectives

The thiomorpholine scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the significant potential of thiomorpholine derivatives in drug discovery. The ability to readily modify the thiomorpholine ring allows for the fine-tuning of biological activity and pharmacokinetic properties, paving the way for the design of novel and more effective therapeutic agents. Future research should continue to explore the vast chemical space of thiomorpholine derivatives, focusing on elucidating their detailed mechanisms of action and optimizing their potency and selectivity for various biological targets.

References

- Al-Suhaimi, E. A., & El-Faham, A. (2019). PI3K/Akt/mTOR signaling pathway inhibitors. In Protein Kinases as Drug Targets. IntechOpen.

- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

- Brown, K. K., & Toker, A. (2015). The phosphoinositide 3-kinase pathway and therapy for cancer. Cold Spring Harbor perspectives in medicine, 5(5), a019221.

- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.

- Kourounakis, A. P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 733–739.

- Li, X., He, S., & Li, X. (2020). Apoptosis: a new therapeutic target for cancer. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13.

- Nadar, S. A., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

- Patel, K., & Kumar, V. (2018). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.

- Patel, M. B., & Rajput, S. J. (2013). Synthesis and antimicrobial acivity of 4 – thiomorpholine-4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 745-749.

- Patil, R., & Das, S. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- Peng, Y., & Zhang, Y. (2020).

- Rekka, E. A., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 733–739.

- Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (1999). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 42(10), 1771-1774.

- Wang, D., Gao, F., & Zhang, H. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1189-1213.

-

Bio-Connect. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

- de la Cruz, J. P., & Ruiz-Torres, A. (2017). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein.

- El-Gamal, M. I., & Oh, C. H. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0296000.

- Flores-Solis, D., & Arciniega-Martínez, I. M. (2021). The End Zone: Measuring Antimicrobial Effectiveness with Zones of Inhibition. Science Buddies.

-

Front. Pharmacol. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]

-

Wikipedia. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

- Wong, F., & Amir, A. (2019). Inhibition of cell division allows for accurate measurement of length contraction... [Image].

-

ResearchGate. (2021). Figure 2. Various approaches for synthesis of morpholine The various... [Image]. Retrieved from [Link]

- Singh, P., & Kumar, A. (2024). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 1-22.

-

ResearchGate. (2018). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Table]. Retrieved from [Link]

- Du, S., & Lutkenhaus, J. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 24(4), 3894.

- Kumar, A., & Singh, R. K. (2021). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 14(12), 6331-6336.

- Rojas-Espinosa, M., & Perez-Zamorano, B. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374581.

- de Pascual-Teresa, S., & Sanchez-Patan, F. (2013). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 61(36), 8640–8648.

- Winkle, J., & An, Y. (2018). Inducible asymmetric cell division and cell differentiation in a bacterium.

- Hossain, M. S., & Islam, M. R. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

- Jordan, M. A., & Wilson, L. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(18), 4242.

- Al-Ostoot, F. H., & Al-Wabli, R. I. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5707.

-

ResearchGate. (2020). Neuroprotective effects of CGA on SH-SY5Y cells injured by H 2 O 2 .... [Image]. Retrieved from [Link]

- Al-Saeedi, A. H. (2022). the development of cox-1 and cox-2 inhibitors: a review.

-

ResearchGate. (2018). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Table]. Retrieved from [Link]

-

Science Buddies. (n.d.). The End Zone: Measuring Antimicrobial Effectiveness with Zones of Inhibition. Retrieved from [Link]

- Kikelj, D., & Zidar, N. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6296.

- Calapai, F., & Mannucci, C. (2023). Combined Bacopa, Phosphatidylserine, and Choline Protect Against Stress-Induced Neurotoxicity. Nutrients, 15(13), 2959.

- Ullah, R., & Ali, S. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-15.

- Mitchell, J. A., & Kirkby, N. S. (2023). COX Inhibitors. In StatPearls.

Sources

- 1. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of N-Aryl Thiomorpholines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Ascendancy of N-Aryl Thiomorpholines in Modern Medicinal Chemistry

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has emerged as a privileged structural motif in contemporary drug discovery. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, allow it to favorably modulate the physicochemical and pharmacokinetic profiles of bioactive molecules. When N-arylated, the resulting N-aryl thiomorpholine core imparts a three-dimensional architecture that can effectively probe the binding pockets of diverse biological targets. This has led to their incorporation into a wide array of therapeutic agents, spanning indications from oncology and infectious diseases to central nervous system disorders. Notably, the oxazolidinone antibiotic sutezolid, a prominent drug candidate for treating multidrug-resistant tuberculosis, features this key structural element, underscoring its pharmacological significance.[1]

This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing N-aryl thiomorpholines. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also critical insights into the underlying chemical principles and the rationale behind methodological choices.

Part 1: Constructing the Core Scaffold - Synthesis of Thiomorpholine

The journey to N-aryl thiomorpholines begins with the efficient synthesis of the parent heterocycle. Several classical and modern approaches have been developed, each with its own set of advantages and considerations.

Classical Approach: Cyclization of Diethanolamine Derivatives

A traditional and cost-effective route to thiomorpholine involves the transformation of diethanolamine.[2][3][4][5][6] This method typically proceeds through the formation of a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfur source.

-

Underlying Principle: This strategy relies on the sequential nucleophilic substitution of the hydroxyl groups of diethanolamine with a halogen, followed by an intramolecular double nucleophilic substitution by a sulfide nucleophile to form the thiomorpholine ring.

Step 1: Formation of Bis(2-chloroethyl)amine Hydrochloride

-

To a stirred solution of diethanolamine (1.0 eq) in a suitable solvent such as dichloromethane, slowly add thionyl chloride (2.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(2-chloroethyl)amine.

-

Bubble dry hydrogen chloride gas through a solution of the crude product in diethyl ether to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.

Step 2: Cyclization with Sodium Sulfide

-

Dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in water or a mixture of water and a polar organic solvent like ethanol.

-

Add sodium sulfide nonahydrate (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude thiomorpholine by distillation under reduced pressure.

Modern Approach: Continuous Flow Synthesis

Recent advancements have led to the development of a continuous flow process for thiomorpholine synthesis, offering advantages in terms of safety, scalability, and reaction efficiency.[4] This method utilizes a photochemical thiol-ene reaction followed by a base-mediated cyclization.[4]

-

Expertise & Experience: The continuous flow setup allows for the safe handling of hazardous reagents and intermediates, such as vinyl chloride and the half-mustard intermediate, by minimizing the reaction volume at any given time. The use of a photochemical initiation provides a mild and efficient way to generate the key intermediate.

Caption: Continuous flow synthesis of thiomorpholine.

Part 2: The Crucial C-N Bond Formation - N-Arylation of Thiomorpholine

The introduction of the aryl moiety onto the nitrogen atom of the thiomorpholine ring is the pivotal step in the synthesis of the target compounds. Several powerful cross-coupling methodologies have been successfully employed for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[7][8]

-

Expertise & Experience: The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or t-BuXPhos, are often employed to facilitate the reductive elimination step and improve catalyst turnover. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically used to deprotonate the amine and promote the formation of the active catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), thiomorpholine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[2] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands have made this a more versatile and milder method.[2]

-

Trustworthiness: The Ullmann condensation is a reliable method, particularly for the arylation of amines with aryl iodides. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve the reaction efficiency and lower the required temperature.

Caption: Proposed catalytic cycle of the Ullmann condensation.

-

In a sealed tube, combine the aryl iodide (1.0 eq), thiomorpholine (1.5 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a high-boiling polar solvent such as DMF or NMP.

-

Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the N-arylation of amines when the aryl halide is activated with one or more electron-withdrawing groups.[9]

-

Causality Behind Experimental Choices: The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[9] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial to stabilize this intermediate and facilitate the reaction. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the aromatic ring.

Caption: Mechanism of the SNAr reaction.

-

Dissolve the electron-deficient aryl halide (1.0 eq) in a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Add thiomorpholine (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq).

-

Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the reactivity of the aryl halide.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate under reduced pressure.

-

Purify the N-aryl thiomorpholine by recrystallization or column chromatography.

Part 3: Comparative Analysis of N-Arylation Methodologies

The choice of synthetic method for the N-arylation of thiomorpholine depends on several factors, including the nature of the aryl halide, the presence of functional groups, and the desired scale of the reaction.

| Method | Catalyst | Typical Aryl Halide | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Broad substrate scope, high functional group tolerance, generally high yields. | Cost of palladium and ligands, sensitivity to air and moisture. |

| Ullmann Condensation | Copper(I) salt/Ligand | Ar-I, Ar-Br | K₂CO₃, Cs₂CO₃ | DMF, NMP, DMSO | 100-150 | Lower catalyst cost compared to palladium, effective for aryl iodides. | Often requires higher temperatures, may have limited substrate scope for complex molecules. |

| Nucleophilic Aromatic Substitution (SNAr) | None (Base promoted) | Electron-deficient Ar-F, Ar-Cl | K₂CO₃, Et₃N | DMSO, DMF, NMP | 25-120 | No metal catalyst required, often simple and high-yielding. | Limited to electron-deficient aryl halides. |

Conclusion: A Versatile Toolkit for N-Aryl Thiomorpholine Synthesis

The synthesis of N-aryl thiomorpholines is a critical endeavor in modern medicinal chemistry. Researchers have a powerful and versatile toolkit at their disposal, with the Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution representing the cornerstones of this synthetic arsenal. The choice of methodology should be guided by a thorough understanding of the reaction mechanisms, the nature of the substrates, and the desired process parameters. As the demand for novel therapeutics containing the N-aryl thiomorpholine scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain an area of active research and innovation.

References

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (n.d.). Retrieved from [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (2022). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022). Retrieved from [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022). Retrieved from [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022). Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

- Preparation method of thiomorpholine - Google Patents. (n.d.).

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. (2016). Retrieved from [Link]

-

Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes - PubMed. (2013). Retrieved from [Link]

-

Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Retrieved from [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. surface.syr.edu [surface.syr.edu]

- 8. rsc.org [rsc.org]

- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Purification of 4-(4-Bromophenyl)thiomorpholine by Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Bromophenyl)thiomorpholine, a key intermediate in pharmaceutical and agrochemical synthesis, using the technique of recrystallization.[1] Recrystallization is a fundamental purification method for solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific principles, solvent selection strategies, and troubleshooting advice to ensure a high-purity final product. The protocols herein are designed to be self-validating, enabling researchers to rationally select conditions and assess the success of the purification.

Principle of the Method: The Science of Crystal Purification

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, and it begins to form highly organized, pure crystals. Molecules of the same compound fit neatly into the growing crystal lattice, while impurity molecules, which have a different size and shape, are excluded and remain dissolved in the surrounding solvent (the "mother liquor").[6] The final pure crystals are then collected by filtration.[3]

The success of this technique hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, ensuring maximum recovery of the purified product.[2]

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times. Although the safety data for this compound 1,1-dioxide suggests it is not a hazardous substance, related aromatic amines and thiomorpholine itself can be irritants or harmful.[7] The morpholine analog, 4-(4-bromophenyl)morpholine, is known to cause skin and eye irritation and may cause respiratory irritation.[8] Handle all organic solvents with care, being mindful of their flammability and toxicity.

Materials and Equipment

Reagents:

-

Crude this compound

-

Selection of potential recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water, Heptane)

-

Activated Charcoal (decolorizing carbon, if needed)

-

Celite (optional, as a filter aid for hot filtration)

Equipment:

-

Erlenmeyer flasks (various sizes)

-

Hotplate with stirring capability

-

Magnetic stir bars

-

Watch glasses

-

Graduated cylinders

-

Stemless or short-stem glass funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

-

Spatulas and glass stirring rods

-

Ice bath

-

Melting point apparatus

Part 1: Protocol for Recrystallization Solvent Selection

Rationale: The choice of solvent is the most critical variable in recrystallization. A systematic approach to screening solvents ensures an efficient and high-yield purification. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2][9]

Procedure:

-

Place approximately 50 mg of crude this compound into several small test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, water) dropwise at room temperature, swirling after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hotplate. Continue adding the solvent in small portions until the solid just dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-formed crystals.

-

For Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed.[6] Identify a "soluble solvent" (in which the compound is very soluble) and an "insoluble solvent" or "antisolvent" (in which the compound is poorly soluble). The two solvents must be miscible.[10]

-

Dissolve the compound in a minimum amount of the hot "soluble solvent".

-

Add the "insoluble solvent" dropwise at elevated temperature until the solution becomes persistently cloudy (turbid).[11][12]

-

Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

-

Allow the solution to cool as described in step 4. A common and effective starting point for compounds like this is an ethanol/water mixture.[13]

-

Data Presentation: Solvent Screening Results

| Solvent/System Tested | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes / Observations |

| Ethanol | Low | High | Abundant crystals | Promising single solvent. |

| Water | Insoluble | Insoluble | None | Potential as an antisolvent. |

| Toluene | Moderate | High | Poor recovery | Too soluble when cold. |

| Heptane | Insoluble | Low | - | Poor solvent overall. |

| Ethanol/Water | - | - | Excellent, well-formed crystals | Promising mixed-solvent system. |

Part 2: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from the screening in Part 1.

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[14]

-

Add a magnetic stir bar and a small amount of the chosen solvent (e.g., 20-30 mL of ethanol).

-

Heat the mixture on a hotplate with gentle stirring. Bring the solvent to a boil.

-

Continue adding the hot solvent in small portions until the solid completely dissolves. It is crucial to add only the minimum amount of boiling solvent required to form a saturated solution; adding too much will reduce the final yield.[6]

-

-

Decolorization (Optional):

-

Hot Gravity Filtration (If charcoal was used or insoluble impurities are present):

-

Rationale: This step removes insoluble impurities or activated charcoal while keeping the desired compound dissolved.[16][17] Vacuum filtration is not used here as the reduced pressure would cause the hot solvent to boil violently and the compound to crystallize prematurely.[15]

-

Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean, pre-heated receiving Erlenmeyer flask.

-

Pre-heat the entire apparatus by pouring a small amount of hot, pure solvent through the funnel. This prevents premature crystallization in the funnel stem.[15]

-

Bring the solution containing the compound back to a boil and, working quickly, pour it through the fluted filter paper in portions.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling traps impurities.[6]

-

Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation and Washing:

-

Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

-

Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the Büchner funnel.

-

Once the solvent has been drawn through, release the vacuum and wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

-

Reapply the vacuum to draw the wash solvent through completely.

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

-

Transfer the semi-dry crystals to a pre-weighed watch glass. Gently break up the filter cake to increase the surface area for drying.

-

Allow the crystals to air-dry completely or place them in a vacuum oven at a temperature well below the compound's melting point.

-

Purity Assessment and Troubleshooting

Purity Verification:

-

Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified product should ideally show a single spot.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[14] If that fails, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[18] |

| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; the compound is coming out of solution as a liquid. This is more common with impure samples or mixed solvents.[18] | Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "soluble" one if using a mixed system) and allow it to cool more slowly.[18] |

| Low Recovery / Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly pre-heated. |

| Crystallization is Too Rapid | Solution is too concentrated; cooling is too fast. | Reheat to dissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and ensure slow cooling by insulating the flask.[14] |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated charcoal step (Part 2, Step 2). |

References

- Chem-Impex. (n.d.). This compound 1,1-dioxide.

- PureSynth. (n.d.). This compound 1,1-Dioxide 98.0%(GC).

- TCI Deutschland GmbH. (n.d.). This compound 1,1-Dioxide.

- Sigma-Aldrich. (n.d.). Thiomorpholine 98.

- ECHEMI. (n.d.). 4-(BROMOACETYL) THIOMORPHOLINE SDS.

- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.

- MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- Wikipedia. (n.d.). Thiomorpholine.

- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97.

- Aaronchem. (n.d.). 4-(4-Bromobenzyl)thiomorpholine.

- Google Patents. (2016). CN105906582A - Preparation method of thiomorpholine.

- CymitQuimica. (2023). Thiomorpholine Safety Data Sheet.

- University of California, Los Angeles. (n.d.). Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of Calgary. (n.d.). Recrystallization - Single Solvent.

- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry.

- University of South Florida. (n.d.). Recrystallization, filtration and melting point.

- Chemistry LibreTexts. (2023). Recrystallization.

- Wikipedia. (n.d.). Recrystallization (chemistry).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.

- TCI Chemicals. (2025). This compound 1,1-Dioxide - SAFETY DATA SHEET.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.

- Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.

- University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from University of York Department of Chemistry.

- Chemistry LibreTexts. (2025). 2.5: Hot Filtration.

- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Department of Chemistry.

- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.

- YouTube. (2008). Hot Filtration.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Application Notes and Protocols: 4-(4-Bromophenyl)thiomorpholine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Thiomorpholine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds—molecular frameworks that confer desirable biological and pharmacological properties—is a cornerstone of successful drug discovery campaigns. The thiomorpholine moiety, a saturated six-membered heterocycle containing both nitrogen and sulfur, has emerged as such a scaffold, prized for its unique combination of physicochemical properties and synthetic versatility.[1] When appended to an aryl ring, as in 4-(4-bromophenyl)thiomorpholine, it becomes a powerful building block for accessing a diverse range of chemical space.

The sulfur atom in the thiomorpholine ring, as a replacement for the oxygen in the more common morpholine scaffold, increases lipophilicity and can serve as a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[2] This property can be exploited by medicinal chemists to fine-tune the metabolic stability and pharmacokinetic profile of a drug candidate. The 4-bromophenyl substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis and utilization of this compound as a key intermediate in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNS | - |

| Molecular Weight | 258.18 g/mol | - |

| Appearance | Off-white to pale yellow solid | Assumed based on related compounds |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | Assumed based on structure |